n-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Overview
Description
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of N-[3,5-Bis(trifluoromethyl)phenyl]acetamide is related to the hydrogen-bonding organocatalysts . This compound is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Mode of Action
This compound, as a (thio)urea derivative, has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This activation and stabilization process is a key feature of its mode of action.
Biochemical Pathways
The compound plays a very important role in the development of H-bond organocatalysts . It is involved in various organic transformations, indicating its influence on multiple biochemical pathways.
Result of Action
The result of the compound’s action is the promotion of organic transformations . It is used extensively in this capacity, indicating its significant molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Aromatic Substitution Reaction:
Starting Materials: 3,5-bis(trifluoromethyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as pyridine, under reflux conditions.
Procedure: The 3,5-bis(trifluoromethyl)aniline is reacted with acetic anhydride in the presence of pyridine, resulting in the formation of n-[3,5-bis(trifluoromethyl)phenyl]acetamide.
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Industrial Production Methods:
Large-Scale Synthesis: The industrial production of this compound involves similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Products: Oxidation typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
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Reduction:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield amines or other reduced forms of the compound.
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Substitution:
Reagents and Conditions: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility.
Scientific Research Applications
Chemistry:
Catalysis: n-[3,5-Bis(trifluoromethyl)phenyl]acetamide is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its stability and unique chemical properties, it is explored as a building block in the synthesis of pharmaceutical compounds.
Industry:
Materials Science: The compound’s thermal stability makes it suitable for use in high-performance materials and coatings.
Comparison with Similar Compounds
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n-[3,5-Bis(trifluoromethyl)phenyl]thiourea:
Comparison: Both compounds contain the 3,5-bis(trifluoromethyl)phenyl motif, but differ in their functional groups (acetamide vs. thiourea). The thiourea derivative is often used in organocatalysis.
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3,5-Bis(trifluoromethyl)phenyl isocyanate:
Comparison: This compound also features the 3,5-bis(trifluoromethyl)phenyl group but has an isocyanate functional group, making it reactive towards nucleophiles and useful in polymer chemistry.
Uniqueness:
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide: stands out due to its combination of thermal stability, resistance to oxidation, and versatility in chemical reactions, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c1-5(18)17-8-3-6(9(11,12)13)2-7(4-8)10(14,15)16/h2-4H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKZELXFBZUGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352343 | |
Record name | N-[3,5-Bis(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16143-84-3 | |
Record name | N-[3,5-Bis(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-BIS(TRIFLUOROMETHYL)ACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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